molecular formula C10H12N5Na2O8P · nH2O (n = ca. 7) B123029 Guanosine 5'-monophosphate disodium salt CAS No. 5550-12-9

Guanosine 5'-monophosphate disodium salt

Cat. No. B123029
CAS RN: 5550-12-9
M. Wt: 407.18 g/mol
InChI Key: PVBRXXAAPNGWGE-LGVAUZIVSA-L
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Description

Guanosine 5'-monophosphate disodium salt (5'-GMPNa2) is a nucleotide salt that has been studied for its various properties and applications. It is known for its role in the flavor industry as a taste enhancer, particularly in synergy with monosodium glutamate (MSG) to impart the umami taste . The molecular and crystal structures

Scientific Research Applications

Crystal Structure and Dehydration Transitions

Disodium guanosine 5'-monophosphate (GMP disodium salt) demonstrates interesting dehydration properties and structural transitions. The tetrahydrate form of this salt has a unique crystal structure, markedly different from its heptahydrate counterpart. This structure resembles that of disodium deoxyguanosine 5'-monophosphate tetrahydrate. The compound undergoes a complex, temperature-controlled transition from the tetrahydrate to the anhydride form, passing through multiple intermediate phases, especially between 40 and 60°C at 0% relative humidity. These structural transitions and dehydration processes may hold significance for various applications, including material science and pharmaceuticals (Tsubonoya et al., 2018).

Formation of Quadruple Helix Structures

Quadruple Helix Formation

GMP disodium salt is known to form unique quadruple helix structures. A particular crystal form of 5'-GMP revealed its ability to form a helix with guanine bases stacked perpendicularly to the helix axis. This structure aligns with earlier proposals based on fiber studies, suggesting the formation of guanine tetrads stacked in a quadruple helix format. This property could be crucial for understanding molecular interactions and the design of novel molecular architectures (Lipanov et al., 1990).

Impact of Noncommon Ions in Crystallization

Phase Transformation and Noncommon Ions

The phase transformation of GMP disodium salt in antisolvent crystallization is significantly influenced by noncommon ions like K+ and Ca2+. These ions, often present as impurities in fermented solutions, can replace Na+ ions in GMP disodium salt, forming stable amorphous GMP complex salts. This replacement and the resulting formation of complex salts like Na/K·GMP or Na/Ca·GMP can significantly affect the solubility and stability of the salts, which is crucial in crystallization processes and in understanding the behavior of this compound in various solvents (Nguyen et al., 2015).

Applications in Hydrogel Formation

Hydrogel Formation with Lanthanide Ions

GMP disodium salt, in the presence of trivalent lanthanide ions, forms hydrogels composed of GMP-quadruplexes. The formation of these hydrogels involves pH adjustments, controlling protonation of the phosphate group, and thereby influencing the interaction between lanthanide ions and GMP. The hydrogels consist of three-dimensional networks formed by intertwining one-dimensional nanofibers, a structure induced by lanthanide ions. These hydrogels exhibit fluorescence enhancement, a property that can be exploited in various applications, including bioimaging and sensing (Zhang et al., 2018).

Mechanism of Action

Target of Action

Guanosine 5’-monophosphate disodium salt, also known as GMP, interacts with various targets in the body. Some of these include Guanylate kinase, Response regulator PleD, DNA polymerase, Disks large homolog 4, GMP reductase 1, cGMP-specific 3’,5’-cyclic phosphodiesterase, Histidine triad nucleotide-binding protein 1, Bifunctional purine biosynthesis protein PURH, and Amidophosphoribosyltransferase . These targets play crucial roles in various biological processes, including RNA synthesis, signal transduction, and cellular metabolism.

Mode of Action

GMP is a ribonucleoside monophosphate. Upon phosphorylation to GTP, it becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerases . This interaction with its targets leads to changes in the cellular processes they are involved in.

Biochemical Pathways

GMP affects several biochemical pathways. It plays a significant role in purine metabolism and glutamate metabolism . The incorporation of GMP into RNAs affects the synthesis and function of these molecules, influencing various downstream effects such as protein synthesis and gene regulation.

Pharmacokinetics

It is known that gmp is a low-clearance drug . Most of its metabolism is achieved by glucuronidation .

Result of Action

The action of GMP results in the modulation of glutamatergic neurotransmission . This can have various molecular and cellular effects, depending on the specific context within the body. For instance, it can influence signal transduction pathways, affect the activity of certain enzymes, and modulate the function of various proteins.

Safety and Hazards

Guanosine 5’-monophosphate disodium salt is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future research directions for Guanosine 5’-monophosphate disodium salt could involve further investigation of the effect of noncommon ions on the phase transformation of guanosine 5-monophosphate disodium in the case of antisolvent crystallization . This could provide valuable insights into the properties and potential applications of this compound.

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBRXXAAPNGWGE-LGVAUZIVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044245
Record name Disodium guanylate
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Molecular Weight

407.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, colourless or white crystals or white crystalline powder
Record name DISODIUM GUANYLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether
Record name DISODIUM GUANYLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS RN

5550-12-9
Record name 5'-Guanylic acid, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium guanylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine 5'-(disodium phosphate)
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Record name DISODIUM 5'-GUANYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mode of interaction between guanosine 5'-monophosphate disodium salt and its biological targets?

A: this compound, often referred to as 5'-GMPNa2 or simply GMP, predominantly interacts with biological systems through its guanine base. This interaction typically occurs at the N7 nitrogen atom of the guanine moiety, forming coordination complexes with various metal ions [, ]. This coordination can lead to significant conformational changes in nucleic acids, as observed in studies involving magnesium ions and their impact on the sugar ring pucker of GMP [].

Q2: Beyond metal ion interactions, are there other notable binding modes for this compound?

A: Yes, GMP exhibits a strong propensity to self-assemble into G-quadruplex structures, particularly in the presence of specific cations like potassium or sodium. These G-quadruplexes, stabilized by Hoogsteen hydrogen bonding between guanine bases, can further interact with other molecules or macromolecules [, ]. For instance, research has demonstrated the formation of G-quadruplex-based hydrogels through GMP's interaction with a cationic polymer, showcasing its potential in material science applications [].

Q3: How does the presence of magnesium ions affect the radiolytic stability of this compound in aqueous solutions?

A: Studies employing Fourier Transform Infrared (FT-IR) spectroscopy and mass spectrometry have revealed that magnesium ions act as radiosensitizers in the gamma-radiolysis of aqueous GMP solutions []. This sensitization effect is attributed to the interaction between magnesium ions and the N7 site of the guanine base, leading to an increased decomposition yield of GMP upon irradiation [].

Q4: Can you elaborate on the spectroscopic characteristics of this compound and how they are influenced by N7-electrophilic attack?

A: Fourier transform infrared (FT-IR) spectroscopy serves as a valuable tool to analyze the structural changes in GMP upon N7 modification []. Methylation at the N7 position leads to the most significant perturbations in the guanine ring system compared to protonation or metalation, as indicated by shifts in vibrational frequencies. The order of perturbation observed is Me+ > H+ > M2+ []. These findings provide insights into the impact of electrophilic attack on the electronic structure and bonding within the GMP molecule.

Q5: Does the chirality of metal complexes incorporating this compound influence their biological activity?

A: Research involving chiral copper(II) and zinc(II) complexes containing GMP as a ligand has demonstrated the enantiomeric specificity of these complexes towards DNA binding []. The (R)-enantiomers exhibited higher binding affinities compared to their (S)-counterparts, highlighting the significance of chirality in influencing DNA interactions and potential biological activities [].

Q6: How does the inclusion of this compound in the diet impact aquatic species, particularly crustaceans?

A: Dietary supplementation with a mixture of nucleotides, including GMP, has demonstrated positive effects on the growth performance, tissue biochemical composition, and non-specific immunity of juvenile Litopenaeus vannamei (whiteleg shrimp) [, ]. Specifically, improvements in weight gain rate, specific growth rate, feed intake, and protein deposit rate were observed []. Additionally, enhanced non-specific immunity was evident through increased lysozyme activity in the hepatopancreas and serum [].

Q7: Can you provide further details on the specific benefits of dietary this compound on the health and development of Litopenaeus vannamei?

A: Further research on juvenile Litopenaeus vannamei has highlighted the positive impacts of dietary nucleotide mixtures containing GMP on hepatopancreas function, intestinal morphology, and antioxidant activity []. Notably, improvements in midgut jejunum wall thickness and enhanced alkaline phosphatase activity and total antioxidant capacity in the hepatopancreas were observed []. These findings emphasize the potential of GMP as a feed additive for promoting the health and resilience of cultured shrimp.

Q8: What are the implications of using this compound in conjunction with lanthanide ions in material science?

A: The combination of GMP and lanthanide ions has paved the way for the development of novel supramolecular hydrogels [, ]. These hydrogels, formed through the self-assembly of GMP into G-quadruplex structures stabilized by lanthanide ions, exhibit unique properties and potential applications in various fields, including drug delivery and tissue engineering.

Q9: Are there any applications of this compound in the development of flame-retardant materials?

A: Recent research has explored the utilization of GMP in conjunction with polydopamine to create bio-based flame-retardant coatings for flexible polyurethane foam []. This approach leverages the self-assembly properties of GMP and the adhesive nature of polydopamine to form a protective coating that enhances the fire safety of polyurethane foam, highlighting its potential in developing sustainable and fire-resistant materials.

Q10: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry or mass spectrometry, is widely used for the analysis of GMP []. This technique enables the separation, identification, and quantification of GMP in complex mixtures, facilitating its characterization and monitoring in various research and industrial settings.

Q11: Can you elaborate on the retention mechanism of this compound in reversed-phase high-performance liquid chromatography (RP-HPLC) systems?

A: The retention of GMP in RP-HPLC is influenced by various factors, including the type of stationary phase, mobile phase composition (pH and ionic strength), and the presence of ion-pairing reagents []. Understanding these retention mechanisms is crucial for optimizing separation conditions and achieving accurate and reliable quantification of GMP in complex samples.

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